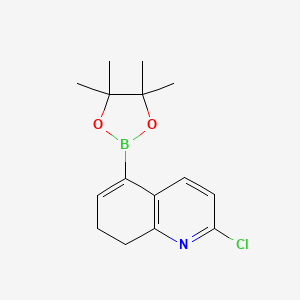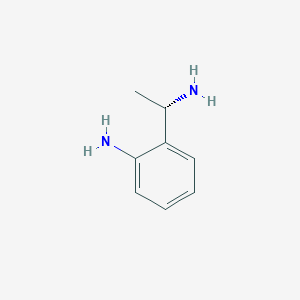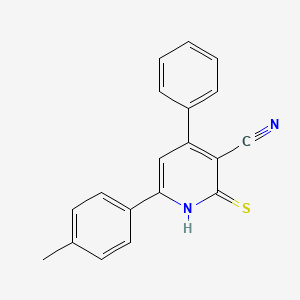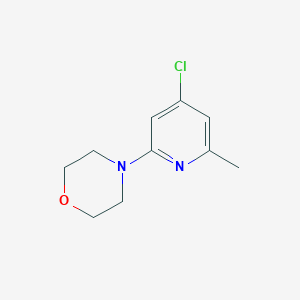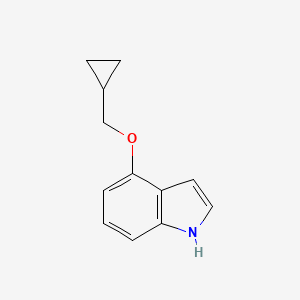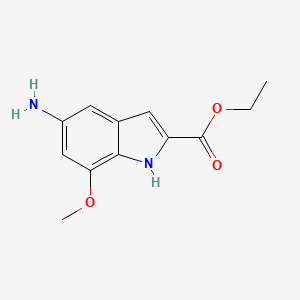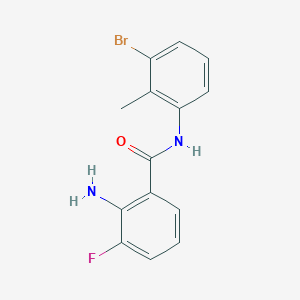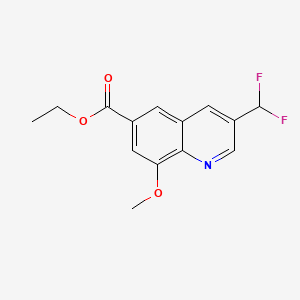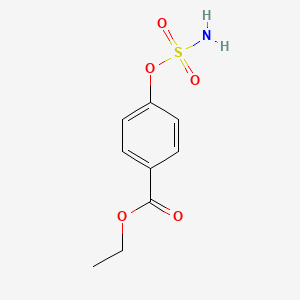![molecular formula C17H16O3 B13919277 1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)
1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is an organic compound that features a biphenyl structure with a dioxolane ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of calmodulin kinase II, it likely binds to the active site of the enzyme, preventing its activity and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another compound featuring the dioxolane ring.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol: A structurally related compound with additional functional groups.
Uniqueness
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is unique due to its combination of a biphenyl structure with a dioxolane ring and an ethanone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[3-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)13-4-2-5-14(10-13)15-6-3-7-16(11-15)17-19-8-9-20-17/h2-7,10-11,17H,8-9H2,1H3 |
InChI Key |
PKWNEQSMVTYODW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


